(1E)-1-[(4-METHOXYPHENYL)METHYLIDENE]-2-{5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[(4-METHOXYPHENYL)METHYLIDENE]-2-{5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE typically involves the condensation of 4-methoxybenzaldehyde with 5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrazine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1E)-1-[(4-METHOXYPHENYL)METHYLIDENE]-2-{5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce hydrazine derivatives .
Scientific Research Applications
(1E)-1-[(4-METHOXYPHENYL)METHYLIDENE]-2-{5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE has several scientific research applications:
Mechanism of Action
The mechanism of action of (1E)-1-[(4-METHOXYPHENYL)METHYLIDENE]-2-{5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE involves its ability to bind selectively to ferrous ions (Fe2+), which plays a crucial role in its antiproliferative activity . The compound induces apoptosis in cancer cells by arresting the cell cycle at the G1 phase and activating the mitochondrial pathway, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds share a similar core structure and exhibit various biological activities.
Indolo[2,3-b]quinoxalines: Known for their DNA intercalating properties and antiviral activity.
Uniqueness
(1E)-1-[(4-METHOXYPHENYL)METHYLIDENE]-2-{5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE is unique due to its selective binding to ferrous ions and its potent antiproliferative activity against cancer cells, making it a promising candidate for further research and development in cancer therapy .
Properties
CAS No. |
113361-47-0 |
---|---|
Molecular Formula |
C18H16N6O |
Molecular Weight |
332.4g/mol |
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-5-methyl-[1,2,4]triazino[5,6-b]indol-3-amine |
InChI |
InChI=1S/C18H16N6O/c1-24-15-6-4-3-5-14(15)16-17(24)20-18(23-21-16)22-19-11-12-7-9-13(25-2)10-8-12/h3-11H,1-2H3,(H,20,22,23)/b19-11+ |
InChI Key |
UHVWLKPSVIBQSV-YBFXNURJSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)N/N=C/C4=CC=C(C=C4)OC |
SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)NN=CC4=CC=C(C=C4)OC |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)NN=CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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